N-METHYL-N-[2,4,6-TRIMETHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]METHANESULFONAMIDE
Overview
Description
N-METHYL-N-[2,4,6-TRIMETHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]METHANESULFONAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a morpholine ring, sulfonyl groups, and multiple methyl groups, which contribute to its distinct reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-[2,4,6-TRIMETHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]METHANESULFONAMIDE typically involves multiple steps, including the formation of the morpholine ring, sulfonation, and methylation reactions. The process often starts with the preparation of the morpholine derivative, followed by the introduction of sulfonyl groups through sulfonation reactions. Methylation is then carried out to introduce the methyl groups at specific positions on the phenyl ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are common to achieve efficient synthesis. Industrial methods also focus on minimizing by-products and ensuring the safety and environmental compliance of the production process.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-[2,4,6-TRIMETHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methylated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols
Scientific Research Applications
N-METHYL-N-[2,4,6-TRIMETHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]METHANESULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and formulation.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-METHYL-N-[2,4,6-TRIMETHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways The sulfonyl groups and morpholine ring play crucial roles in its reactivity and binding to target molecules The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects
Comparison with Similar Compounds
Similar Compounds
N-Methylmorpholine: A related compound with a simpler structure, used as a base catalyst in various reactions.
2,4,6-Trimethyl-N-phenylaniline: Another similar compound with methyl groups on the phenyl ring, used in organic synthesis.
Uniqueness
N-METHYL-N-[2,4,6-TRIMETHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]METHANESULFONAMIDE is unique due to its combination of a morpholine ring, sulfonyl groups, and multiple methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-methyl-N-(2,4,6-trimethyl-3-morpholin-4-ylsulfonylphenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S2/c1-11-10-12(2)15(13(3)14(11)16(4)23(5,18)19)24(20,21)17-6-8-22-9-7-17/h10H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHDBNNIPFYAHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)N2CCOCC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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